molecular formula C30H31F3N8O B12540487 N-[4-[[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-[(4-pyrimidin-5-ylpyrimidin-2-yl)amino]benzamide

N-[4-[[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-[(4-pyrimidin-5-ylpyrimidin-2-yl)amino]benzamide

Cat. No.: B12540487
M. Wt: 576.6 g/mol
InChI Key: XKBPPFQIDVHRSY-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[4-[[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-[(4-pyrimidin-5-ylpyrimidin-2-yl)amino]benzamide (hereafter referred to as the target compound) is a benzamide derivative with a complex heterocyclic architecture. Key structural features include:

  • A benzamide core substituted with a methyl group at position 4 and a trifluoromethyl group at position 3 of the phenyl ring.
  • A (3S)-3-(dimethylamino)pyrrolidin-1-yl group at position 4, contributing stereochemical diversity and basicity .

This structure is optimized for interactions with kinase targets, as pyrimidine and benzamide motifs are common in kinase inhibitors. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the dimethylamino-pyrrolidine moiety may improve solubility and target engagement .

Properties

Molecular Formula

C30H31F3N8O

Molecular Weight

576.6 g/mol

IUPAC Name

N-[4-[[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-[(4-pyrimidin-5-ylpyrimidin-2-yl)amino]benzamide

InChI

InChI=1S/C30H31F3N8O/c1-19-4-5-20(12-27(19)39-29-36-10-8-26(38-29)22-14-34-18-35-15-22)28(42)37-23-7-6-21(25(13-23)30(31,32)33)16-41-11-9-24(17-41)40(2)3/h4-8,10,12-15,18,24H,9,11,16-17H2,1-3H3,(H,37,42)(H,36,38,39)/t24-/m0/s1

InChI Key

XKBPPFQIDVHRSY-DEOSSOPVSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CC[C@@H](C3)N(C)C)C(F)(F)F)NC4=NC=CC(=N4)C5=CN=CN=C5

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCC(C3)N(C)C)C(F)(F)F)NC4=NC=CC(=N4)C5=CN=CN=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-[(4-pyrimidin-5-ylpyrimidin-2-yl)amino]benzamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrrolidine ring, followed by the introduction of the dimethylamino group. The trifluoromethyl group is then added through a series of reactions involving fluorinating agents. The final steps involve the coupling of the pyrimidine moiety and the formation of the benzamide structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[4-[[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-[(4-pyrimidin-5-ylpyrimidin-2-yl)amino]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-[[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-[(4-pyrimidin-5-ylpyrimidin-2-yl)amino]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-[4-[[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-[(4-pyrimidin-5-ylpyrimidin-2-yl)amino]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A : N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-2-(4-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide ()
  • Structural Differences: Replaces the dimethylamino-pyrrolidine group with a tetrahydro-2H-pyran-oxy-triazole moiety.
  • Synthesis : Yield (42%), purity (96.9%), and melting point (100–102°C) are lower than typical kinase inhibitors, suggesting challenges in crystallization or stability .
  • Key Data :
    • IR: N-H (3290 cm⁻¹), C=O (1660 cm⁻¹).
    • NMR: Coupling constants confirm pyrimidine and triazole connectivity.
Compound B : 5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide ()
  • Structural Differences : Features a piperazine ring and dichlorophenyl group instead of the pyrrolidine-trifluoromethyl combination.
  • Synthesis: Purified via normal-phase chromatography, indicating higher polarity than the target compound .
Compound C : 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()
  • Structural Differences: Incorporates a pyrazolo-pyrimidine core and fluorinated chromenone group.
  • Key Data :
    • Melting point: 175–178°C (higher than the target compound, suggesting stronger intermolecular forces).
    • Mass: 589.1 (M⁺+1) .

Bioactivity and Structure-Activity Relationships (SAR)

highlights that compounds with similar bioactivity profiles often cluster based on shared structural features. For example:

  • The pyrimidinylamino group in the target compound correlates with kinase inhibition (e.g., Bcr-Abl, EGFR), akin to imatinib analogs .
  • The trifluoromethyl group in the target compound enhances potency compared to non-fluorinated analogs (e.g., Compound B’s dichlorophenyl group confers different selectivity) .
  • Dimethylamino-pyrrolidine vs. piperazine/piperidine: The former may improve blood-brain barrier penetration due to reduced basicity .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A Compound C
Molecular Weight (g/mol) ~650 (estimated) 532.56 589.1
Melting Point (°C) Not reported 100–102 175–178
LogP (Predicted) ~3.5 (high lipophilicity) ~2.8 ~4.0
Synthetic Yield (%) Not reported 42 28

Key Observations :

  • The target compound’s trifluoromethyl group increases LogP compared to Compound A but remains lower than Compound C’s fluorinated chromenone.
  • Lower yields in analogs (e.g., 28% for Compound C) suggest synthetic complexity in introducing fluorinated or fused heterocycles .

Target Engagement and Selectivity

  • Kinase Inhibition : The dual pyrimidine scaffold in the target compound mirrors ATP-binding site interactions seen in imatinib-like inhibitors .
  • Selectivity: Unlike Compound B (piperazine-dichlorophenyl), the dimethylamino-pyrrolidine group may reduce off-target binding to serotonin/dopamine receptors .
  • Metabolic Stability : The trifluoromethyl group likely reduces CYP450-mediated oxidation compared to chlorinated analogs .

Biological Activity

Molecular Properties and Structure

Bafetinib is a complex organic compound with the molecular formula C30H31F3N8O and a molar mass of approximately 576.62 g/mol. Its structure is characterized by multiple functional groups, including:

  • A trifluoromethyl group
  • A dimethylamino group
  • Two pyrimidine rings

These structural features contribute to its ability to interact with various biological targets, making it a promising candidate for pharmaceutical applications.

Tyrosine Kinase Inhibition

Bafetinib has demonstrated significant activity as a tyrosine kinase inhibitor, particularly against the BCR-ABL fusion protein. This protein is a hallmark of Philadelphia chromosome-positive chronic myelogenous leukemia (Ph+ CML) .

Anticancer Properties

The compound has shown promising results in the treatment of Philadelphia chromosome-positive chronic myelogenous leukemia. This is evidenced by its orphan drug designation by the FDA for this specific indication .

Orphan DesignationDate DesignatedFDA Approval Status
Treatment of Ph+ CML12/27/2006Not FDA Approved for Orphan Indication

Bafetinib's primary mechanism of action involves the inhibition of tyrosine kinases, particularly the BCR-ABL fusion protein. This inhibition disrupts the signaling pathways that drive the proliferation of leukemic cells in Ph+ CML .

Structure-Activity Relationship (SAR)

The compound's efficacy is likely influenced by its unique structural features:

  • The trifluoromethyl group may enhance the compound's lipophilicity and metabolic stability.
  • The dimethylamino group could potentially be reduced to yield secondary or primary amines, which might modify the compound's pharmacological properties.
  • The presence of two pyrimidine rings suggests potential for multiple binding interactions with target proteins.

Potential for Further Development

Given its orphan drug designation for Ph+ CML treatment, Bafetinib shows promise for further development in cancer therapeutics. However, as of the latest available information, it has not received FDA approval for this indication .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.